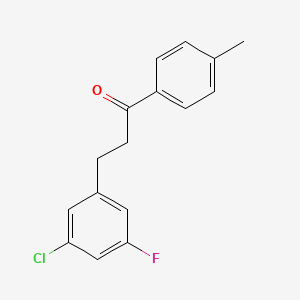

3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone

Übersicht

Beschreibung

3-(3-Chloro-5-fluorophenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methyl group on the propiophenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-5-fluorobenzoyl chloride with 4-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-methylpropiophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

Oxidation: Formation of 3-(3-chloro-5-fluorophenyl)-4’-methylbenzoic acid.

Reduction: Formation of 3-(3-chloro-5-fluorophenyl)-4’-methylpropiophenol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the proliferation of various tumors . The introduction of halogens like chlorine and fluorine is known to enhance the potency and selectivity of these inhibitors.

2. Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Investigations into its effects on neurotransmitter systems could reveal stimulant or depressant properties, akin to those observed with other cathinones . Such studies are essential for understanding its safety profile and therapeutic potential.

3. Fluorinated Drug Development

Fluorinated compounds play a significant role in modern pharmaceuticals due to their enhanced metabolic stability and bioactivity. Approximately 25% of small-molecule drugs contain fluorine atoms, indicating a trend towards incorporating fluorination in drug development . The unique properties of this compound may contribute to this trend, particularly in creating more effective therapeutic agents.

Case Studies

Wirkmechanismus

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-methylpropiophenone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloro and fluoro substituents may enhance the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

- 3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone

- 3-(3-Chloro-5-fluorophenyl)-3’,4’-dimethylpropiophenone

- 3-(3-Chloro-5-fluorophenyl)-3’,4’-difluoropropiophenone

Comparison: Compared to its analogs, 3-(3-Chloro-5-fluorophenyl)-4’-methylpropiophenone exhibits unique properties due to the presence of the methyl group on the propiophenone moiety. This structural feature may influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Biologische Aktivität

3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone, also known by its CAS number 898750-10-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClF, and it features a chloro and fluorine substitution on the phenyl ring. The presence of these halogens often enhances the compound's biological activity by altering its electronic properties and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substitutions are crucial as they can modulate the binding affinity and selectivity towards specific biological targets.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase, which is important in melanin synthesis and has implications in skin disorders and pigmentation.

- Antinociceptive Effects : Related compounds have demonstrated anti-nociceptive properties through modulation of pain pathways, particularly involving P2X3 receptors, which are implicated in pain sensation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents significantly influence the biological activity of this compound. For instance, the introduction of fluorine at specific positions has been shown to enhance metabolic stability and increase potency against certain targets.

Comparative Analysis:

Case Studies

- Tyrosinase Inhibition : A study leveraging the 3-chloro-4-fluorophenyl motif identified several inhibitors of tyrosinase from Agaricus bisporus, highlighting the importance of this structural feature in enhancing inhibitory activity .

- Pain Modulation : Research on compounds related to the P2X3 receptor demonstrated that modifications to the phenyl ring could lead to significant increases in anti-nociceptive effects in animal models, suggesting potential therapeutic applications for neuropathic pain .

Research Findings

Recent studies have focused on understanding how variations in chemical structure affect biological outcomes. For example, fluorine substitution has been linked to increased potency and reduced toxicity in certain cancer cell lines . The exploration of halogenated derivatives continues to yield promising results in drug development.

Eigenschaften

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-2-5-13(6-3-11)16(19)7-4-12-8-14(17)10-15(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBLWYYKDOYTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644936 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-10-2 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.